molecular formula C27H29NO5 B11206280 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone

Cat. No.: B11206280
M. Wt: 447.5 g/mol
InChI Key: RKGHVZHXXNQGGB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization. One common method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . Another approach includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective sigma-2 receptor ligand, which is involved in intracellular calcium regulation and cholesterol homeostasis . This interaction can lead to various pharmacological effects, including antinociceptive and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline lies in its complex structure, which allows for diverse chemical modifications and potential biological activities. Its ability to selectively bind to sigma-2 receptors further distinguishes it from other similar compounds .

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C27H29NO5/c1-18-9-11-19(12-10-18)27(29)28-14-13-20-15-25(31-3)26(32-4)16-21(20)22(28)17-33-24-8-6-5-7-23(24)30-2/h5-12,15-16,22H,13-14,17H2,1-4H3

InChI Key

RKGHVZHXXNQGGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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